molecular formula C28H32FN3O2 B11242444 N-cyclopentyl-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide

N-cyclopentyl-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide

Cat. No.: B11242444
M. Wt: 461.6 g/mol
InChI Key: HLKKQJHZZXWSEU-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopentyl group, a fluorophenyl group, and a dibenzo[b,e][1,4]diazepine core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide typically involves multiple steps, including the formation of the dibenzo[b,e][1,4]diazepine core, introduction of the fluorophenyl group, and attachment of the cyclopentyl group. Common synthetic methods include:

    Cyclization Reactions: Formation of the dibenzo[b,e][1,4]diazepine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the fluorophenyl group via nucleophilic aromatic substitution.

    Acylation Reactions: Attachment of the cyclopentyl group through acylation reactions using cyclopentanone derivatives.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

N-cyclopentyl-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

N-cyclopentyl-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide can be compared with other compounds that share similar structural features or functional groups:

    Similar Compounds: Other dibenzo[b,e][1,4]diazepine derivatives, fluorophenyl-containing compounds, cyclopentyl-substituted molecules.

    Uniqueness: The combination of the cyclopentyl group, fluorophenyl group, and dibenzo[b,e][1,4]diazepine core in a single molecule is unique, providing distinct chemical and biological properties.

This article provides a comprehensive overview of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C28H32FN3O2

Molecular Weight

461.6 g/mol

IUPAC Name

N-cyclopentyl-2-[6-(4-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetamide

InChI

InChI=1S/C28H32FN3O2/c1-28(2)15-22-26(24(33)16-28)27(18-11-13-19(29)14-12-18)32(23-10-6-5-9-21(23)31-22)17-25(34)30-20-7-3-4-8-20/h5-6,9-14,20,27,31H,3-4,7-8,15-17H2,1-2H3,(H,30,34)

InChI Key

HLKKQJHZZXWSEU-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC4CCCC4)C5=CC=C(C=C5)F)C(=O)C1)C

Origin of Product

United States

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